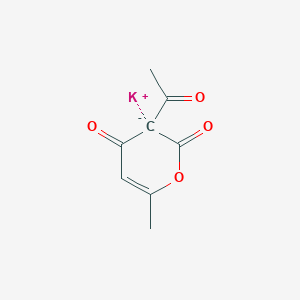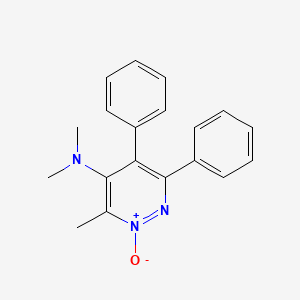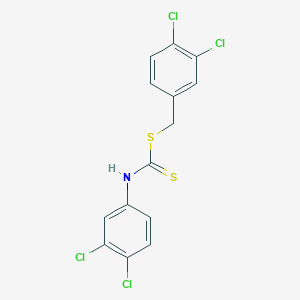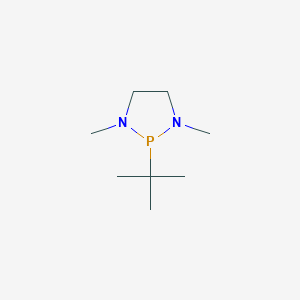
Potassium Dehydroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium Dehydroacetate is a potassium salt of dehydroacetic acid. It is commonly used as a preservative in various industries, including food, cosmetics, and pharmaceuticals. This compound is known for its antimicrobial properties, which help in inhibiting the growth of bacteria, yeast, and mold.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Potassium Dehydroacetate can be synthesized by neutralizing dehydroacetic acid with potassium hydroxide. The reaction typically involves dissolving dehydroacetic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain this compound in crystalline form.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale neutralization reactions. The process is similar to the laboratory synthesis but is carried out in large reactors with precise control over temperature and pH. The final product is then purified and dried to obtain a high-purity compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium Dehydroacetate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: It can undergo substitution reactions where the potassium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Various metal salts can be used to replace the potassium ion.
Major Products Formed
Oxidation: Oxidized derivatives of dehydroacetic acid.
Reduction: Reduced forms of dehydroacetic acid.
Substitution: Metal salts of dehydroacetic acid.
Applications De Recherche Scientifique
Potassium Dehydroacetate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in microbiological studies due to its antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.
Industry: Widely used as a preservative in food and cosmetic products to extend shelf life and maintain product quality.
Mécanisme D'action
The antimicrobial action of Potassium Dehydroacetate is primarily due to its ability to disrupt the cell membrane of microorganisms. It alters the membrane permeability, leading to the leakage of cellular contents and eventual cell death. This compound also interferes with the energy metabolism of microorganisms, further inhibiting their growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium Dehydroacetate: Another salt of dehydroacetic acid, commonly used as a preservative.
Potassium Sorbate: A widely used preservative with similar antimicrobial properties.
Sodium Benzoate: Another preservative used in food and cosmetics.
Uniqueness
Potassium Dehydroacetate is unique due to its broad-spectrum antimicrobial activity and stability under various pH conditions. Unlike some other preservatives, it remains effective in both acidic and alkaline environments, making it versatile for different applications.
Propriétés
Numéro CAS |
57020-07-2 |
|---|---|
Formule moléculaire |
C8H7KO4 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
potassium;3-acetyl-6-methylpyran-3-ide-2,4-dione |
InChI |
InChI=1S/C8H7O4.K/c1-4-3-6(10)7(5(2)9)8(11)12-4;/h3H,1-2H3;/q-1;+1 |
Clé InChI |
CYTMSUFQXVURGG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)[C-](C(=O)O1)C(=O)C.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3,5-Bis(octadecyloxy)phenyl]methanamine](/img/structure/B14618170.png)
![Diethyl [(2-ethenylphenyl)methyl]propanedioate](/img/structure/B14618177.png)
![3-[3-(Naphthalen-1-yl)-3-oxoprop-1-en-1-yl]-4H-1-benzopyran-4-one](/img/structure/B14618184.png)
![1-[2-(1,2-Dihydroacenaphthylen-1-YL)hexyl]-1H-imidazole](/img/structure/B14618185.png)






![(1E)-3-(4-Nitrophenyl)-1-{2-[(E)-phenyldiazenyl]phenyl}triaz-1-ene](/img/structure/B14618226.png)
![4-Hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14618228.png)
![N-[(2-Hydroxy-1,3-dioxolan-4-yl)methyl]-N-(propan-2-yl)benzamide](/img/structure/B14618230.png)

